molecular formula C14H11F4N B3335139 N-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline CAS No. 1042510-31-5

N-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline

Cat. No.: B3335139
CAS No.: 1042510-31-5
M. Wt: 269.24 g/mol
InChI Key: YAMCOSLUVUTNMC-UHFFFAOYSA-N
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Description

N-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline (CAS 1024247-14-0) is a chemical compound offered with a purity of 97% and is supplied in industrial-grade quality . This aniline derivative is characterized by the presence of both a 3-fluorobenzyl group and a 2-(trifluoromethyl)phenyl moiety. Compounds within this chemical family are frequently employed as versatile intermediates and building blocks in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and agrochemical research . The integration of fluorine and trifluoromethyl groups into organic molecules is a common strategy in medicinal chemistry, as these features can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets . Similar N-benzyl aniline derivatives are investigated in scientific research for their potential biological activities, including as antibacterial agents . Researchers value this compound for its utility in constructing novel chemical entities and exploring structure-activity relationships. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4N/c15-11-5-3-4-10(8-11)9-19-13-7-2-1-6-12(13)14(16,17)18/h1-8,19H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMCOSLUVUTNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N 3 Fluorobenzyl 2 Trifluoromethyl Aniline and Its Structural Analogues

Established Synthetic Pathways to the Core N-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline Scaffold

Traditional methods for synthesizing N-benzyl aniline (B41778) derivatives rely on fundamental organic reactions that form the key nitrogen-carbon bond. These approaches, including direct amination and reductive amination, remain cornerstones of synthetic organic chemistry.

The formation of the N-C bond between an aniline and a benzyl (B1604629) group is commonly achieved through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. In the context of this compound, this involves the reaction of 2-(trifluoromethyl)aniline (B126271) with a 3-fluorobenzyl electrophile.

Transition metal-catalyzed methods, such as the Buchwald-Hartwig and Ullmann reactions, have become powerful tools for N-arylation. organic-chemistry.orgwjpmr.com These reactions typically employ palladium or copper catalysts with appropriate ligands and a base to couple an amine with an aryl or benzyl halide. wjpmr.com For instance, the palladium-catalyzed Buchwald-Hartwig amination allows for the coupling of aryl chlorides with amines using specialized ligands. organic-chemistry.orgmit.edu Copper-catalyzed Ullmann-type reactions, sometimes proceeding even in the absence of ligands, also provide a viable route for the N-arylation of amines with aryl halides. organic-chemistry.org These methods are valued for their broad functional group tolerance and high yields. wjpmr.com

Reaction Type Amine Benzyl Source Typical Catalyst/Reagents General Conditions
Nucleophilic Substitution2-(trifluoromethyl)aniline3-Fluorobenzyl bromideBase (e.g., K₂CO₃, Et₃N)Polar aprotic solvent (DMF, DMSO)
Buchwald-Hartwig Amination2-(trifluoromethyl)aniline3-Fluorobenzyl chloridePd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu)Anhydrous toluene, heat
Ullmann Condensation2-(trifluoromethyl)aniline3-Fluorobenzyl bromideCuI, Ligand (e.g., 1,10-phenanthroline), Base (e.g., K₃PO₄)High-boiling solvent (e.g., DMF), heat

This table presents generalized conditions for established amination reactions applicable to the synthesis of the target compound.

Reductive amination is a highly efficient and widely used method for preparing secondary and tertiary amines. nih.gov This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov For the synthesis of this compound, this strategy entails the condensation of 3-fluorobenzaldehyde (B1666160) with 2-(trifluoromethyl)aniline, followed by reduction.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity. Microwave-assisted reductive amination has also been shown to be a fast and efficient variation of this method. nih.gov This one-pot procedure is often preferred for its operational simplicity and high atom economy. nih.gov

Entry Aldehyde/Ketone Amine Reducing Agent Typical Yield (%)
13-Fluorobenzaldehyde2-(trifluoromethyl)anilineSodium triacetoxyborohydride (STAB)Good to Excellent
23-Fluorobenzaldehyde2-(trifluoromethyl)anilineSodium borohydride (B1222165) (NaBH₄) with acid catalystGood
3Aromatic AldehydesPrimary AminesH₂/Pd-CVariable

This table outlines common reagent combinations for the reductive amination synthesis of N-benzyl aniline scaffolds.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a powerful strategy for rapidly building molecular complexity from simple starting materials. nih.govrsc.org Several MCRs have been developed for the synthesis of highly substituted aniline derivatives. beilstein-journals.orgnih.gov

One such approach involves a green, multicomponent reaction of aromatic aldehydes, 2-cyclohexenone, and primary amines to yield 2-arylmethyl N-substituted anilines. beilstein-journals.orgnih.gov Another strategy is the (3 + 3) benzannulation, where 1,3-diketones react with in situ-generated enamines to form meta-substituted anilines. beilstein-journals.org These methods provide efficient access to a wide range of structural analogues of the target compound, often in a single, atom-economical step. rsc.org

MCR Type Component 1 Component 2 Component 3 Resulting Scaffold
Strauss Annulation beilstein-journals.orgnih.gov3-Fluorobenzaldehyde2-Cyclohexenone2-(trifluoromethyl)aniline2-(3-Fluorobenzyl)-N-(2-(trifluoromethyl)phenyl)aniline analogue
(3+3) Benzannulation beilstein-journals.org1,3-DiketoneAcetonePrimary Aminemeta-Substituted Aniline
Petasis Reaction organic-chemistry.orgAmineFormaldehydeBoronic AcidN-Benzyl Amine Derivative

This table illustrates the components used in various MCRs to generate N-benzyl aniline derivatives and related structures.

Innovative Catalytic Approaches in this compound Synthesis

Recent advances in catalysis have provided novel and more efficient pathways for C-N and C-F bond formation, which are integral to the synthesis of fluorinated compounds like this compound.

While palladium and copper have dominated C-N cross-coupling catalysis, other transition metals like nickel are emerging as powerful alternatives. dntb.gov.ua Nickel catalysts are particularly attractive due to their lower cost and unique reactivity, enabling the amination of challenging substrates such as aryl chlorides, sulfamates, and mesylates. mit.edu The development of air-stable nickel precatalysts has significantly improved the practicality and substrate scope for C-N bond formation, allowing reactions to proceed under milder conditions with weak bases. mit.edu

Silver catalysis, though less common for direct C-N coupling, plays a role in related transformations. Innovations in transition-metal catalysis continue to expand the toolbox for constructing complex amine derivatives, offering milder reaction conditions and broader substrate compatibility. rsc.orgnih.gov

Catalyst System Reaction Type Key Advantages Substrate Scope
Nickel/Ligand mit.eduC-N Cross-CouplingLower cost, effective for aryl chloridesAryl/heteroaryl electrophiles, various amines
Palladium/Ligand mit.eduC-N Cross-CouplingWell-established, high efficiencyBroad, but can be challenging for sterically hindered amines
Rhodium(I) organic-chemistry.orgC-N Cross-CouplingNeutral aminationArylboronic acids with azides

This table compares different transition-metal systems for C-N bond formation reactions relevant to the synthesis of the target scaffold.

While this compound is achiral, many of its structural analogues possess stereogenic centers, the control of which is critical for their application in pharmaceuticals and materials science. Organocatalysis has emerged as a powerful tool for stereoselective synthesis, avoiding the use of metals.

Chiral Brønsted acids, such as SPINOL-derived phosphoric acids (CPAs), are particularly effective in catalyzing atroposelective reactions to create axially chiral biaryls. beilstein-journals.org These catalysts can promote enantioselective additions to imines or facilitate asymmetric cyclization reactions. For example, an organocatalytic atroposelective three-component cascade heteroannulation has been developed using a CPA catalyst to generate axially chiral products with excellent enantioselectivity. beilstein-journals.org Such strategies are instrumental in accessing the chiral chemical space around the N-benzyl aniline core structure.

Photocatalytic and Electrocatalytic Methodologies for Fluorinated Anilines

Recent advancements in synthetic organic chemistry have seen the rise of photocatalytic and electrocatalytic methods as powerful tools for forming carbon-nitrogen (C-N) bonds and introducing fluorinated groups into organic molecules. These techniques offer mild reaction conditions, high functional group tolerance, and unique reactivity compared to traditional thermal methods.

Photocatalysis utilizes visible light to excite a photocatalyst, initiating a single-electron transfer (SET) process that generates highly reactive radical intermediates. This approach is particularly well-suited for the synthesis of fluorinated anilines. For instance, the trifluoromethylation of aniline derivatives can be achieved using iridium-based photocatalysts, like Ir(ppy)3, in the presence of a CF3 source such as a Togni reagent. conicet.gov.ar The mechanism involves the excited photocatalyst reducing the Togni reagent to generate a trifluoromethyl radical (•CF3). This radical then adds to the electron-rich aniline ring, followed by oxidation and deprotonation to yield the trifluoromethylated aniline product. conicet.gov.ar This strategy allows for the late-stage introduction of trifluoromethyl groups onto pre-assembled aniline scaffolds. conicet.gov.ar

Similarly, visible-light-mediated protocols can be adapted for the N-benzylation step. Photocatalytic methods for C-N coupling often involve the generation of radical intermediates from benzylamines or the activation of aryl halides. These reactive species can then couple to form the desired N-arylbenzylamine linkage.

Electrocatalysis offers an alternative approach, using electrical potential to drive redox reactions. While less documented for the direct synthesis of this compound, electrochemical methods have been investigated for the polymerization of fluoro-substituted anilines, indicating that these substrates are amenable to electrochemical manipulation. The synthesis of fluorinated compounds can also be achieved electrocatalytically using sustainable fluoride (B91410) sources, presenting a greener alternative to traditional fluorinating agents. acsgcipr.org

The table below summarizes representative conditions for photocatalytic modifications of aniline derivatives, which are applicable to the synthesis of precursors for or the direct synthesis of this compound.

Reaction TypeReactantsCatalyst/ReagentsLight SourceSolventYieldReference
TrifluoromethylationAniline Derivatives, Togni's ReagentIr(ppy)3Blue LEDsDMFGood conicet.gov.ar
Perfluoroalkylation4-Iodoaniline, Perfluorohexyl IodideVisible-light activated complexCompact Fluorescent LampN/AHigh conicet.gov.ar
SulfonylationAniline, Sulfonyl FluorideRu(bpy)3(PF6)2Blue LEDsCH3CNModerate to Good nih.gov
α-FluoroarylationN-alkylanilines, PolyfluoroarenesBase-assistedVisible LightN/AGood nih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly integral to the development of synthetic routes, aiming to reduce environmental impact by minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Solvent-Free and Aqueous Medium Syntheses

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). The synthesis of N-arylbenzylamines, including the target compound, can be approached using solvent-free conditions or by employing water as a benign reaction medium.

Solvent-Free Synthesis: Reactions performed without a solvent, often referred to as neat conditions, can significantly reduce waste and simplify product purification. For instance, the N-alkylation of amines can be conducted under solvent-free conditions, sometimes facilitated by microwave irradiation to provide the necessary energy. nih.gov The direct reaction of 2-(trifluoromethyl)aniline with 3-fluorobenzyl halide under neat conditions, potentially with a solid-supported base, represents a viable green synthetic route.

Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic substrates often have low solubility in water, this can sometimes be advantageous, and the use of phase-transfer catalysts or surfactants can facilitate reactions. The N-alkylation of anilines has been successfully demonstrated in aqueous media, offering an environmentally friendly alternative to traditional organic solvents.

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org Syntheses with high atom economy are inherently greener as they generate less waste. Addition and rearrangement reactions typically have 100% atom economy, while substitution and elimination reactions are less efficient.

For the synthesis of this compound, a common route is the N-alkylation of 2-(trifluoromethyl)aniline with a 3-fluorobenzyl halide. This is a substitution reaction that produces a halide salt as a byproduct, thus having a lower atom economy.

A more atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. In this process, an alcohol (e.g., 3-fluorobenzyl alcohol) is used as the alkylating agent. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which then undergoes reductive amination with the aniline. The "borrowed" hydrogen is then returned to reduce the resulting imine, regenerating the catalyst and producing only water as a byproduct. This catalytic cycle significantly improves atom economy. researchgate.net

Waste Minimization is a broader concept that includes atom economy but also considers waste from solvents, reagents, and purification processes. Strategies to minimize waste in the synthesis of the target compound include:

Catalysis: Using catalytic amounts of reagents instead of stoichiometric ones reduces waste. Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused. organic-chemistry.org

Process Optimization: The Buchwald-Hartwig amination, a powerful C-N bond-forming reaction, has been optimized for waste reduction by using heterogeneous catalysts like Pd/C and recoverable solvent systems. mdpi.com

Reducing Purification Steps: Developing highly selective reactions that yield pure products can minimize the need for chromatographic purification, which consumes large quantities of solvents.

The following table compares the atom economy of different synthetic routes to N-arylbenzylamines.

Synthetic RouteReactantsByproduct(s)Atom Economy
N-alkylation with Benzyl HalideAniline, Benzyl Halide, BaseHalide Salt, WaterLower
Reductive Amination with AldehydeAniline, Benzaldehyde, Reducing AgentOxidized Reducing AgentModerate
Borrowing Hydrogen with AlcoholAniline, Benzyl AlcoholWaterHigh

Chemo-, Regio-, and Stereoselective Control in this compound Synthesis

Chemoselectivity: In molecules with multiple reactive sites, chemoselectivity refers to the preferential reaction of one functional group over others. In the synthesis of this compound, a key challenge is preventing over-alkylation of the aniline nitrogen to form a tertiary amine. The reaction conditions, such as the stoichiometry of the reactants, the nature of the base, and the solvent, can be tuned to favor mono-alkylation. For example, using ionic liquids as solvents has been shown to improve the selectivity for N-monoalkylation of anilines.

Regioselectivity: This refers to the control of the position of bond formation. In the case of substituted anilines, direct functionalization of the aromatic ring through methods like photocatalytic trifluoromethylation must be controlled. The strongly deactivating and meta-directing trifluoromethyl group on the aniline ring, combined with the ortho/para-directing nature of the amino group, will influence the position of any further electrophilic aromatic substitution. For the N-alkylation step, the reaction occurs selectively at the nitrogen atom, which is the most nucleophilic site.

Stereoselectivity: While this compound itself is not chiral, the synthesis of its structural analogues may involve the creation of stereocenters. For example, if the benzyl group contained a stereocenter, its introduction would require stereoselective methods. The synthesis of chiral fluorinated amines is an area of significant interest, often employing chiral auxiliaries, such as N-tert-butylsulfinyl imines, or asymmetric catalysis. nih.gov Asymmetric hydrogenation of prochiral imines or enamides is a powerful strategy to produce chiral amines with high enantioselectivity. chemrxiv.org Although not directly applicable to the achiral target compound, these principles are vital for the synthesis of its chiral structural analogues, which may have important applications in medicinal chemistry.

Comprehensive Structural Elucidation and Characterization Methodologies for N 3 Fluorobenzyl 2 Trifluoromethyl Aniline Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For a molecule with multiple NMR-active nuclei like N-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline (containing ¹H, ¹³C, and ¹⁹F), a suite of one-dimensional and two-dimensional experiments provides a complete picture of the molecular framework.

The analysis of this compound benefits significantly from the observation of three different nuclei, each providing unique and complementary information.

¹H NMR Spectroscopy : The proton NMR spectrum allows for the identification of all hydrogen atoms in the molecule. The aromatic region is expected to be complex, showing distinct signals for the seven aromatic protons on the two rings. The protons on the 3-fluorobenzyl ring will exhibit splitting patterns influenced by the fluorine atom and adjacent protons. The four protons on the 2-(trifluoromethyl)aniline (B126271) ring will show coupling to each other. The benzylic methylene (B1212753) (CH₂) protons typically appear as a doublet due to coupling with the single N-H proton. The N-H proton itself would likely appear as a broad triplet, coupling to the adjacent CH₂ group.

¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show 14 distinct signals corresponding to each carbon atom. A key feature is the signal for the trifluoromethyl (CF₃) carbon, which appears as a characteristic quartet due to one-bond coupling with the three fluorine atoms (¹JCF). beilstein-journals.org The carbon directly attached to the fluorine on the benzyl (B1604629) ring will appear as a doublet due to C-F coupling.

¹⁹F NMR Spectroscopy : As fluorine is a key substituent, ¹⁹F NMR is a highly sensitive and informative technique. researchgate.net The spectrum is expected to show two distinct signals: one for the single fluorine atom on the benzyl ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. These signals provide direct evidence of the fluorinated substituents and can be used to assess purity. researchgate.net

Table 1: Predicted Multi-Nuclear NMR Data for this compound

NucleusFunctional GroupPredicted Chemical Shift (δ, ppm)Predicted Multiplicity & Coupling
¹H Aromatic C-H (Aniline Ring)7.0 - 7.8Multiplets (m)
Aromatic C-H (Benzyl Ring)6.9 - 7.4Multiplets (m)
Methylene (-CH₂-)~4.5Doublet (d), J ≈ 5-6 Hz
Amine (N-H)3.5 - 5.0Broad Triplet (br t)
¹³C Aromatic C=C110 - 150Singlets (s) and Doublets (d, for C-F)
Methylene (-CH₂-)45 - 55Singlet (s)
Trifluoromethyl (-CF₃)120 - 130Quartet (q), ¹JCF ≈ 270-280 Hz
¹⁹F Aromatic C-F-110 to -115Singlet (s)
Trifluoromethyl (-CF₃)-60 to -65Singlet (s)

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle by establishing through-bond and through-space correlations between nuclei. science.gov

COSY (Correlation Spectroscopy) : This experiment maps ¹H-¹H coupling networks. It would be used to trace the connectivity of protons on each aromatic ring, confirming the substitution patterns. For instance, correlations would be observed between adjacent protons on the aniline (B41778) and fluorobenzyl rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. nih.gov Key correlations for this compound would include the connection from the benzylic CH₂ protons to the C1 carbon of the aniline ring and the C1 carbon of the benzyl ring, confirming the N-benzyl linkage. Correlations from the N-H proton to the benzylic CH₂ carbon and carbons of the aniline ring would further solidify the structure. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space proximity between protons. NOESY can provide insights into the preferred three-dimensional conformation of the molecule in solution by identifying correlations between protons on the benzyl ring and protons on the aniline ring.

Table 2: Key Expected 2D NMR Correlations for Structural Confirmation

ExperimentCorrelating NucleiStructural Information Confirmed
COSY Aromatic ¹H ↔ Aromatic ¹HProton connectivity within each aromatic ring.
HSQC Aromatic ¹H ↔ Aromatic ¹³CDirect C-H attachments for all protonated carbons.
-CH₂- ¹H ↔ -CH₂- ¹³CIdentification of the methylene carbon signal.
HMBC -CH₂- ¹H ↔ Aniline Ring ¹³CConnectivity between the benzyl group and the aniline nitrogen.
-CH₂- ¹H ↔ Benzyl Ring ¹³CConfirmation of the benzyl fragment structure.
N-H ¹H ↔ -CH₂- ¹³CProximity of the amine proton to the methylene group.
NOESY Aniline Ring ¹H ↔ Benzyl Ring ¹HSpatial arrangement and preferred conformation of the two ring systems.

While solution-state NMR provides data on the average conformation, solid-state NMR (ssNMR) spectroscopy offers a powerful means to investigate the molecular structure and dynamics in the solid phase. nih.gov For this compound, ssNMR can provide valuable information on its conformation as it exists in a crystalline or amorphous solid. Techniques such as ¹³C and ¹⁹F Cross-Polarization Magic Angle Spinning (CP/MAS) can reveal details about molecular packing and the presence of different polymorphs, which may exhibit distinct chemical shifts due to their different local electronic environments. nih.gov This method is particularly useful for fluorinated compounds, as ¹⁹F ssNMR can directly probe the environment around the fluorine atoms. meihonglab.com

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental formula of a compound by measuring its mass with extremely high precision. rsc.org For this compound, with a molecular formula of C₁₄H₁₁F₄N, HRMS provides an exact mass measurement that can confirm this composition, typically with an error of less than 5 ppm.

Beyond molecular formula confirmation, HRMS provides structural information through the analysis of fragmentation patterns. Under ionization, the molecule breaks apart in a predictable manner. Key fragmentation pathways would likely involve the cleavage of the relatively weak C-N bond between the benzyl group and the aniline nitrogen.

Table 3: Predicted HRMS Data and Major Fragmentation Ions

IonFormulaCalculated Exact Mass (m/z)Description
[M]⁺˙ [C₁₄H₁₁F₄N]⁺˙281.0827Molecular Ion
[M+H]⁺ [C₁₄H₁₂F₄N]⁺282.0905Protonated Molecular Ion (ESI)
Fragment 1 [C₇H₆F]⁺109.0453Fluorobenzyl Cation
Fragment 2 [C₇H₅F₃N]⁺˙176.0374Radical cation from loss of fluorobenzyl radical
Fragment 3 [C₇H₆F₃N]⁺177.0452Cation from loss of fluorobenzyl radical and H rearrangement

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. researchgate.net These methods are complementary and essential for confirming the presence of key structural motifs in this compound.

Infrared (IR) Spectroscopy : The IR spectrum is expected to show a characteristic medium-intensity absorption for the N-H stretch. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the CH₂ group are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will produce several bands in the 1450-1600 cm⁻¹ region. Crucially, strong absorption bands corresponding to the C-F stretches of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ range. nih.gov

Raman Spectroscopy : Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. The symmetric stretching of the CF₃ group is also typically Raman active.

Table 4: Characteristic Vibrational Frequencies

Functional GroupVibration TypeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Stretch3350 - 3450 (Medium)Weak
Aromatic C-H Stretch3000 - 3100 (Medium)Strong
Aliphatic C-H (-CH₂-) Stretch2850 - 2960 (Medium)Medium
Aromatic C=C Stretch1450 - 1600 (Multiple bands)Strong
C-N Stretch1250 - 1350 (Medium)Medium
C-F (Trifluoromethyl) Stretch1100 - 1350 (Very Strong)Medium-Strong
C-F (Aromatic) Stretch1100 - 1250 (Strong)Medium

X-ray Crystallography for Absolute Configuration and Conformational Analysis in the Solid State

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique would provide an unambiguous structural proof.

The analysis would yield precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation. This includes the relative orientation of the fluorobenzyl and trifluoromethylaniline rings with respect to each other. rsc.org Furthermore, X-ray crystallography elucidates the packing of molecules within the crystal lattice, revealing any significant intermolecular interactions such as hydrogen bonding involving the N-H group and fluorine atoms, or π-π stacking between the aromatic rings, which govern the solid-state properties of the material. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

A comprehensive review of scientific literature reveals a notable absence of specific research dedicated to the application of chiroptical spectroscopy for the determination of enantiomeric excess in this compound or its direct derivatives. While chiroptical methods, particularly circular dichroism (CD), are powerful techniques for analyzing chiral molecules, their specific application to this compound has not been detailed in available research publications. nih.govresearchgate.net Therefore, the following discussion is based on the general principles of the technique and its potential, rather than on specific experimental findings for the target molecule.

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left- and right-circularly polarized light. ntu.edu.sg The most common of these techniques is Circular Dichroism (CD) spectroscopy, which measures the difference in absorption of left- and right-circularly polarized light (ΔA) as a function of wavelength. ntu.edu.sgresearchgate.net For a chiral molecule, this difference is non-zero at wavelengths corresponding to its chromophoric absorptions. The resulting CD spectrum is unique to a specific enantiomer, with its mirror-image counterpart producing a spectrum of equal magnitude but opposite sign. wikipedia.org

The determination of enantiomeric excess (ee) using CD spectroscopy is predicated on the principle that the magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers in a sample. A pure enantiomer will exhibit the maximum CD signal (positive or negative), while a racemic mixture (50:50 of each enantiomer) will show no CD signal, as the equal and opposite signals from each enantiomer cancel each other out. nih.gov

For a hypothetical analysis of a chiral derivative of this compound, the procedure would involve several key steps:

Measurement of Pure Enantiomers: Initially, the CD spectra of the pure enantiomers would be recorded under specific conditions (solvent, concentration, temperature) to establish a reference.

Calibration Curve: A calibration curve would be constructed by preparing samples with known enantiomeric excesses and measuring their corresponding CD signal intensity at a specific wavelength (typically at a peak maximum).

Sample Analysis: The CD spectrum of an unknown sample would then be measured under the identical conditions, and its enantiomeric excess could be determined by comparing its signal intensity to the calibration curve. nih.gov

Vibrational Circular Dichroism (VCD) is another chiroptical technique that operates in the infrared region of the spectrum, measuring the differential absorption of polarized light by vibrational transitions. wikipedia.orgamericanlaboratory.com VCD can be particularly powerful for determining the absolute configuration of chiral molecules by comparing experimental spectra to those predicted by quantum chemical calculations. americanlaboratory.combiotools.us This approach offers a viable alternative to X-ray crystallography, especially for non-crystalline samples. biotools.us

While these principles are well-established for a wide range of chiral compounds, including many pharmaceuticals, the lack of specific studies on this compound means that no experimental data or detailed findings can be presented here. nih.govmdpi.com The application of CD or VCD to this specific class of molecules represents a potential avenue for future research, which would be necessary to establish validated methods for determining their enantiomeric purity.

Due to the absence of specific research data in the scientific literature for this compound and its derivatives, a data table cannot be generated.

Computational and Theoretical Chemistry Investigations of N 3 Fluorobenzyl 2 Trifluoromethyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and predicting the reactivity of molecules such as N-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline. These computational methods provide insights into molecular geometries, energies, and orbital distributions, which are crucial for understanding the compound's chemical behavior.

Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

Parameter Value
C-N (aniline) Bond Length 1.40 Å
C-N (benzyl) Bond Length 1.47 Å
C-F Bond Length 1.36 Å
C-CF3 Bond Length 1.51 Å
C-N-C Bond Angle 125°

Note: The data in this table is illustrative and based on typical values for similar molecular structures calculated using DFT methods.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy compared to DFT for calculating electronic structures, albeit at a greater computational cost. researchgate.net These methods are crucial for obtaining highly accurate energies and for benchmarking the results from less computationally demanding methods like DFT. For this compound, ab initio calculations would provide a more refined understanding of the electronic energies and subtle stereoelectronic effects within the molecule. researchgate.net Such calculations are particularly valuable for systems where electron correlation effects are significant.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in frontier molecular orbital theory, providing insights into a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, while the LUMO may have significant contributions from the trifluoromethyl-substituted ring and the benzyl (B1604629) moiety. The electron-withdrawing nature of the trifluoromethyl and fluoro groups is anticipated to lower the HOMO and LUMO energy levels.

Table 2: Illustrative HOMO-LUMO Energies and Related Properties of this compound

Property Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Energy Gap 5.3 eV
Ionization Potential 6.5 eV

Note: The data in this table is illustrative and based on typical values for similar molecular structures calculated using DFT methods.

Conformational Analysis and Potential Energy Surface Mapping of this compound

The flexibility of the benzyl group in this compound allows for multiple conformations. Conformational analysis is essential for identifying the most stable conformers and understanding the energy barriers between them. nih.gov A potential energy surface (PES) provides a comprehensive map of the molecule's energy as a function of its geometric parameters. longdom.orgrug.nlyoutube.commdpi.com By systematically varying key dihedral angles, such as the one between the aniline and benzyl rings, a PES can be generated. researchgate.net This mapping helps to identify local and global energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers to conformational change. For this compound, the steric hindrance from the trifluoromethyl group and electrostatic interactions involving the fluorine atom will likely play a significant role in determining the preferred conformation. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the experimental characterization of molecules.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become increasingly accurate. nih.govarxiv.org Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT, it is possible to predict the 1H, 13C, and 19F NMR spectra of this compound. nih.gov These predictions are valuable for assigning experimental spectra and can provide insights into the electronic environment of the different nuclei. The predicted chemical shifts are sensitive to the molecular geometry, and therefore, accurate conformational analysis is a prerequisite for reliable predictions.

Table 3: Illustrative Predicted 1H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
N-H 5.8
Benzyl CH2 4.4
Aniline Ring Protons 6.8 - 7.5

Note: The data in this table is illustrative and based on typical values for similar molecular structures.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT provides a theoretical infrared (IR) and Raman spectrum. researchgate.net These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, characteristic vibrational modes would include the N-H stretch, C-F stretch, and the symmetric and asymmetric stretches of the CF3 group.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions, including the formation of this compound. A likely synthetic route involves the N-arylation of 3-fluorobenzylamine (B89504) with a suitable 2-trifluoromethylphenyl electrophile or a transition-metal-catalyzed cross-coupling reaction. chemrxiv.orgresearchgate.netmdpi.comacs.orgacs.orgnih.govdergipark.org.trresearchgate.net

Computational studies can map out the entire reaction pathway, identifying intermediates and, crucially, the transition states that connect them. By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step. Transition state theory can then be used to calculate theoretical reaction rates. For the synthesis of this compound, computational modeling could be used to compare different potential reaction pathways and to understand the role of catalysts in lowering the activation barriers.

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of N 3 Fluorobenzyl 2 Trifluoromethyl Aniline

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

The two aromatic rings in N-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline exhibit distinct reactivity profiles towards substitution reactions, governed by the electronic properties of their respective substituents.

Electrophilic Aromatic Substitution:

Electrophilic attack on the 2-(trifluoromethyl)aniline (B126271) ring is controlled by the competing directing effects of the secondary amine and the trifluoromethyl group.

The N-(3-Fluorobenzyl)amino group is an electron-donating group (EDG) due to the nitrogen's lone pair of electrons participating in resonance with the aromatic ring. This effect increases the electron density of the ring, making it more susceptible to electrophilic attack. As an activating group, it directs incoming electrophiles to the ortho and para positions. wikipedia.orgbyjus.com

The Trifluoromethyl (CF₃) group is a powerful electron-withdrawing group (EWG) due to the strong inductive effect of the three fluorine atoms. nih.gov This deactivates the ring towards electrophilic substitution and acts as a meta-director. minia.edu.eg

In this specific molecule, the strongly activating N-benzylamino group dominates the directing effects. Therefore, electrophilic substitution is predicted to occur primarily at the position para to the amino group (C4). The ortho position (C6) is also electronically activated but is sterically hindered by the adjacent bulky amino group, making the C4 position the most probable site of reaction.

The 3-fluorobenzyl ring is less reactive towards electrophiles. The fluorine atom is a weakly deactivating group due to its inductive electron-withdrawing effect, yet it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. wikipedia.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
RingDominant Substituent EffectPredicted Major Product PositionRationale
2-(Trifluoromethyl)aniline RingActivating, ortho, para-directing (NHR group)C4 (para to NHR)The strongly activating amino group overrides the deactivating, meta-directing CF₃ group. Steric hindrance disfavors the C6 (ortho) position.
3-Fluorobenzyl RingWeakly Deactivating, ortho, para-directing (F atom)C6 (ortho to F) and C4 (para to F)Ring is generally deactivated compared to the aniline (B41778) ring.

Nucleophilic Aromatic Substitution (SₙAr):

Nucleophilic aromatic substitution on the unsubstituted rings of this compound is generally unfavorable as they lack a suitable leaving group and sufficient activation from electron-withdrawing groups positioned ortho or para to a potential leaving group. nih.gov However, the synthesis of precursors to this molecule can involve SₙAr reactions. For instance, the reaction of 1-fluoro-2-nitrobenzene (B31998) with an amine is a key step in building the substituted aniline framework. mdpi.com If a leaving group (e.g., a halogen) were installed on the trifluoromethyl-substituted ring, the ring would be activated towards nucleophilic attack due to the presence of the strong electron-withdrawing CF₃ group. mdpi.com

Functionalization Reactions at the Nitrogen Atom

The secondary amine nitrogen in this compound is a nucleophilic center and represents a key site for functionalization.

N-Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides or other alkylating agents in the presence of a base. This reaction proceeds via an Sₙ2 mechanism, converting the secondary amine into a tertiary amine. Catalytic methods, such as the "borrowing hydrogen" methodology using alcohols as alkylating agents with transition metal catalysts, can also be employed for N-alkylation of anilines. researchgate.netresearchgate.net

N-Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides readily converts the secondary amine into an amide. This reaction is typically rapid and high-yielding, often carried out in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct.

Table 2: Common Functionalization Reactions at the Nitrogen Atom
Reaction TypeReagent ClassProduct Type
N-AlkylationAlkyl Halides (e.g., CH₃I)Tertiary Amine
N-AcylationAcyl Chlorides (e.g., CH₃COCl)Amide

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is known for its high chemical stability, which is a key reason for its incorporation into many pharmaceutical compounds. nih.gov However, under certain harsh conditions, it can undergo transformations.

The most notable reaction is its hydrolysis to a carboxylic acid group (-COOH). This transformation typically requires forcing conditions, such as treatment with fuming sulfuric acid and boric acid or prolonged exposure to strong bases at elevated temperatures. rsc.orgacs.orgnih.gov This process is believed to proceed via initial nucleophilic attack on the carbon atom of the CF₃ group, followed by successive elimination of fluoride (B91410) ions.

Direct nucleophilic attack on the CF₃ group to displace a single fluoride ion is challenging for aryl trifluoromethyl compounds due to the strength of the C-F bonds. acs.org Such reactions are rare and require highly specialized reagents or conditions.

Cross-Coupling Reactions Utilizing Halogenated this compound Precursors

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, a halogenated precursor of the target molecule, such as 4-Bromo-N-(3-fluorobenzyl)-2-(trifluoromethyl)aniline , would be required. The bromine atom at the C4 position serves as the reactive handle for oxidative addition to the palladium catalyst.

The Suzuki-Miyaura reaction couples an organohalide with an organoboron species (e.g., a boronic acid or ester). The reaction of a 4-bromo derivative of the title compound with various boronic acids would yield 4-substituted (alkyl, aryl, vinyl) products. This reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the amine and fluoro substituents present in the substrate. nih.govnih.gov

Heck Reaction: This reaction forms a substituted alkene by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.gov Reacting the 4-bromo precursor with an alkene like styrene (B11656) or an acrylate (B77674) ester would install a vinyl group at the C4 position.

Sonogashira Reaction: This reaction couples the aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. beilstein-journals.orgnih.gov This would allow for the introduction of an alkynyl substituent at the C4 position of the aniline ring.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org While the title compound already contains an N-aryl bond, this methodology could be applied to its 4-bromo precursor to introduce a second amino group at the C4 position, leading to a substituted phenylenediamine derivative. The reaction is highly versatile, accommodating a wide range of primary and secondary amines as coupling partners. acs.orguit.no

Table 3: Predicted Cross-Coupling Reactions of 4-Bromo-N-(3-fluorobenzyl)-2-(trifluoromethyl)aniline
ReactionCoupling PartnerBond FormedProduct Type
Suzuki-MiyauraR-B(OH)₂Aryl-C4-Aryl/Alkyl substituted aniline
HeckAlkene (e.g., H₂C=CHR)Aryl-C (vinyl)4-Vinyl substituted aniline
SonogashiraTerminal Alkyne (e.g., HC≡CR)Aryl-C (alkynyl)4-Alkynyl substituted aniline
Buchwald-HartwigAmine (e.g., R₂NH)Aryl-NN,N'-disubstituted phenylenediamine

Cycloaddition Reactions and Heterocycle Synthesis Involving this compound

The structural framework of this compound, featuring a reactive N-H bond and adjacent aromatic rings, provides opportunities for its use in cycloaddition reactions to construct various heterocyclic systems. While direct cycloaddition reactions involving the intact molecule are not extensively documented in dedicated studies, the principles of N-aryl-N-benzylamine reactivity suggest potential pathways, particularly through the in situ generation of 1,3-dipoles.

One plausible approach involves the generation of azomethine ylides from this compound. Azomethine ylides are versatile 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford five-membered nitrogen-containing heterocycles like pyrrolidines and pyrrolines. The formation of the azomethine ylide could be initiated by deprotonation of the N-H bond followed by a subsequent proton shift or by other activation methods. The reaction of such an in situ generated ylide with an electron-deficient alkyne, for example, would be expected to yield a highly substituted pyrroline (B1223166) derivative. The regioselectivity of such cycloadditions would be influenced by both steric and electronic factors imposed by the fluorinated substituents on the aromatic rings.

Furthermore, the aniline moiety of the molecule can be a precursor for the formation of other reactive intermediates suitable for cycloaddition. For instance, conversion of the amine to an azide (B81097) would open pathways for [3+2] cycloaddition reactions with alkynes, a classic approach for the synthesis of 1,2,3-triazoles. The resulting N-(3-Fluorobenzyl)-2-(trifluoromethyl)phenyl substituted triazoles could be of interest in medicinal chemistry.

Table 1: Potential Heterocyclic Products from Cycloaddition Reactions

DipolarophileExpected Heterocyclic Product
AlkynePyrroline/Pyrrole
AlkenePyrrolidine
IsocyanateTriazolidinone
Carbon DisulfideThiazolidine-2-thione

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can target either the secondary amine functionality or the benzylic C-N bond, leading to a variety of transformation products.

Oxidation:

The oxidation of N-benzyl anilines can proceed via several pathways, primarily leading to the formation of imines, amides, or undergoing N-debenzylation. The specific outcome is often dependent on the choice of oxidant and reaction conditions.

The most common oxidation pathway for secondary amines like this compound is the formation of the corresponding imine, N-(3-Fluorobenzylidene)-2-(trifluoromethyl)aniline . This transformation can be achieved using a variety of oxidizing agents. Metal-free catalytic systems, such as those employing salicylic (B10762653) acid derivatives in an oxygen atmosphere, have been shown to be effective for the oxidative coupling of benzylamines to imines. nih.gov The reaction likely proceeds through the formation of a radical cation intermediate at the nitrogen atom, followed by deprotonation and further oxidation.

Alternatively, stronger oxidation conditions can lead to the formation of the corresponding amide, N-(3-Fluorobenzoyl)-2-(trifluoromethyl)aniline . This transformation involves the oxidation of the benzylic carbon. Lewis acid-catalyzed oxidation using reagents like zinc bromide (ZnBr₂) or iron(III) chloride (FeCl₃) with tert-butyl hydroperoxide (TBHP) as the oxidant has been reported for the conversion of benzylamines to benzamides. rsc.org

Oxidative cleavage of the N-benzyl group, a process known as oxidative N-debenzylation, represents another potential reaction pathway. This reaction would yield 2-(Trifluoromethyl)aniline and 3-Fluorobenzaldehyde (B1666160) . Reagents like N-iodosuccinimide (NIS) have been employed for the debenzylation of dibenzylamines and could potentially be adapted for this substrate. ox.ac.uk The mechanism is thought to involve N-halogenation, elimination to form an iminium ion, and subsequent hydrolysis.

Table 2: Potential Oxidation Products and Reagents

ProductReagent Examples
N-(3-Fluorobenzylidene)-2-(trifluoromethyl)aniline (Imine)Salicylic acid derivatives/O₂, K₂S₂O₈, CuO-Al₂O₃/O₂
N-(3-Fluorobenzoyl)-2-(trifluoromethyl)aniline (Amide)ZnBr₂/TBHP, FeCl₃/TBHP
2-(Trifluoromethyl)aniline and 3-Fluorobenzaldehyde (Debenzylation)N-Iodosuccinimide (NIS), Alkali metal bromide/Oxone

Reduction:

The reduction of this compound primarily targets the cleavage of the N-benzyl group, a reaction known as hydrogenolysis or reductive N-debenzylation. This process would yield 2-(Trifluoromethyl)aniline and 3-Fluorotoluene .

Catalytic hydrogenolysis is a widely used method for N-debenzylation. This typically involves the use of a heterogeneous palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas (H₂). The reaction proceeds via the cleavage of the C-N bond at the benzylic position. A synergistic catalytic system of Pd-C in the presence of 1,1,2-trichloroethane (B165190) has been reported to efficiently debenzylate benzylamines, yielding the corresponding amine hydrochlorides in high yields. organic-chemistry.org

While the trifluoromethyl and fluoro substituents are generally stable under these conditions, the specific reaction parameters would need to be optimized to ensure selective debenzylation without affecting the aromatic rings.

Table 3: Potential Reduction Products and Reagents

ProductReagent Examples
2-(Trifluoromethyl)aniline and 3-Fluorotoluene (Debenzylation)Pd/C, H₂; Pd(OH)₂/C, H₂

N 3 Fluorobenzyl 2 Trifluoromethyl Aniline As a Versatile Synthetic Building Block in Advanced Chemical Synthesis

Utilization in the Construction of Complex Polycyclic and Heterocyclic Systems

The structural framework of N-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline is pre-organized for participation in cyclization reactions, making it an excellent starting material for the synthesis of complex nitrogen-containing heterocycles. The secondary amine linkage provides a reactive site for intramolecular and intermolecular reactions to form fused ring systems.

Research has demonstrated that o-aminobenzylamine derivatives, which are structurally analogous to the target molecule, can undergo oxidative cyclization to form quinazoline (B50416) scaffolds. For instance, metal-free methods utilizing organocatalysts can efficiently convert substituted benzylamines into 2-substituted quinazolines. nih.gov Following this logic, this compound can be envisioned as a precursor to quinazolines bearing both a 3-fluorophenyl group and a trifluoromethyl substituent, key pharmacophores in medicinal chemistry. The synthesis of 2-(3-Fluorophenyl)quinazoline has been achieved through such pathways, underscoring the feasibility of this approach. nih.gov

Furthermore, the N-(3-fluorobenzyl) moiety itself has been successfully incorporated into highly complex heterocyclic systems. In one notable synthesis, this group was part of a novel imidazole-based ALK5 receptor inhibitor, demonstrating its utility in building multi-ring, medicinally relevant structures. nih.gov While the specific target compound was not the starting material, the successful integration of the N-(3-fluorobenzyl) group into the final complex imidazole (B134444) product highlights its role as a key structural component. nih.gov

Other synthetic strategies involve the use of fluorinated anilines in multi-component reactions to build diverse heterocyclic cores. For example, pyrazole (B372694) derivatives have been synthesized through the reductive amination of pyrazole aldehydes with various substituted anilines. nih.govmdpi.com This methodology could be readily adapted, using this compound to introduce its specific fluorine substitution pattern onto a pyrazole scaffold. Similarly, cascade reactions involving trifluoromethylthiolation and cyclization have been used to create novel pyrrolo[1,2-a]indol-3-ones, showcasing advanced methods for heterocycle construction where fluorinated anilines are valuable substrates. beilstein-journals.org

Table 1: Examples of Heterocyclic Systems Derivable from Fluorinated Aniline (B41778) Building Blocks
Heterocyclic SystemGeneral Synthetic StrategyKey Features
QuinazolinesOxidative cyclization of o-aminobenzylaminesFused aromatic system, versatile core structure
PyrazolesReductive amination of pyrazole aldehydes with anilinesFive-membered aromatic heterocycle
ImidazolesMulti-step synthesis involving fluorobenzyl amine intermediatesComplex, multi-substituted heterocyclic products
Pyrrolo[1,2-a]indol-3-onesCascade trifluoromethylthiolation and cyclizationPolycyclic, fused indole (B1671886) derivatives

Application in the Synthesis of Diverse Fluorine-Containing Organic Compounds

The presence of two distinct types of fluorine substitution—a single fluorine atom on the benzyl (B1604629) ring and a trifluoromethyl group on the aniline ring—makes this compound an exceptionally useful precursor for creating a wide range of organofluorine compounds. The trifluoromethyl (-CF3) group is known to significantly enhance lipophilicity and metabolic stability, while the aromatic fluorine atom can alter electronic properties and provide a site for further functionalization. nih.gov

The synthesis of fluorinated heterocyclic compounds is a prime example of its application. When used to construct quinazoline, pyrazole, or imidazole rings, the resulting molecules inherently carry the dual fluorine signature of the parent building block. nih.govnih.govnih.gov The strategic placement of these groups is crucial; for instance, the synthesis of fluorinated quinazoline-based inhibitors demonstrates how such building blocks are used to create complex molecules with specific properties. nih.gov The incorporation of the -CF3 group is a common strategy in the development of various functional molecules, and building blocks like this compound provide a direct route to such structures. nih.gov

Beyond heterocycles, this compound can be used in reactions that modify its core structure while retaining the fluorinated motifs. For example, the secondary amine can be derivatized, or the aromatic rings can undergo further substitution, leading to a diverse library of new fluorine-containing molecules. The synthesis of polyfluorinated benzamides and phthalimides from fluorinated precursors illustrates the broader utility of such compounds in accessing a variety of functionalized fluoroaromatics. nih.gov

Role in the Development of Novel Organic Scaffolds and Frameworks

A "scaffold" or "framework" in chemistry refers to the core structure of a molecule from which a variety of derivatives can be built. This compound is instrumental in generating novel scaffolds, primarily through its conversion into the heterocyclic systems discussed previously.

Each heterocyclic core—be it a quinazoline, pyrazole, or a more complex polycycle—represents a distinct molecular framework. nih.govnih.gov These frameworks serve as templates for further chemical exploration. For example, a quinazoline scaffold derived from the title compound would possess reactive sites that allow for the attachment of various functional groups, leading to a library of compounds built around a common fluorinated core. The development of such libraries is fundamental to materials discovery and other areas of chemical research. The synthesis of N,N-bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline from a related aniline demonstrates how these building blocks can be used to create larger, more complex frameworks, in this case, a triarylamine structure. mdpi.com

The unique substitution pattern of this compound imparts specific steric and electronic properties to the resulting scaffolds, influencing their three-dimensional shape and reactivity. This control over the fundamental framework is a key advantage of using well-defined, multifunctional building blocks.

Strategic Integration into Diverse Synthetic Pathways for Functional Molecules (Excluding Pharmacological Applications)

The utility of this compound is defined by the synthetic pathways that enable its incorporation into larger, functional molecules. Several key reaction types are employed to leverage its inherent reactivity.

Condensation Reactions: The secondary amine is nucleophilic and can readily participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). This is a foundational step in the synthesis of certain liquid crystals and other functional materials. nih.govresearchgate.net

Cyclization Reactions: As detailed in section 6.1, the molecule is a prime candidate for intramolecular or multicomponent cyclization reactions to form heterocycles. These can include oxidative cyclizations to form quinazolines or cascade reactions involving radical intermediates. nih.govbeilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr): While the aniline ring is electron-poor due to the -CF3 group, the fluorobenzyl ring could potentially undergo SNAr if appropriately activated, though this is less common. More relevant is the use of related fluorinated building blocks in SNAr reactions to construct complex molecules, such as the reaction of 1-fluoro-2-nitrobenzene (B31998) with benzylamines. mdpi.com

Reductive Amination: This two-step process, involving the formation of an imine followed by its reduction, is a powerful method for C-N bond formation. As seen in the synthesis of pyrazole derivatives, anilines are reacted with aldehydes to form an intermediate imine, which is then reduced to the target amine. mdpi.com This pathway allows for the direct attachment of the this compound moiety to other complex fragments.

These strategic pathways allow chemists to precisely integrate the unique properties of this fluorinated building block into a wide range of functional molecules for materials science and other applications.

Precursor in Materials Science Research (e.g., Monomers for Specialty Polymers, Liquid Crystal Precursors, NLO Materials)

The electronic and structural characteristics of this compound make it a promising precursor for advanced materials.

Liquid Crystal Precursors: The synthesis of liquid crystals (LCs) often relies on rod-like molecules (mesogens) that possess a rigid core and flexible terminal groups. Fluorinated compounds are of particular interest for their ability to modify dielectric anisotropy and viscosity. nih.gov Research has shown that Schiff bases derived from the condensation of fluorinated anilines (such as trifluoromethyl anilines) and benzaldehydes can exhibit nematic liquid crystal phases. nih.govresearchgate.net this compound, through de-benzylation or modification, could serve as the aniline component in the synthesis of such Schiff base LCs. The presence of both -F and -CF3 groups would be expected to significantly influence the mesomorphic and electro-optical properties of the final material. nih.govbeilstein-journals.org

Nonlinear Optical (NLO) Materials: NLO materials, which alter the properties of light, are crucial for optical computing and telecommunications. jhuapl.edu Their function often relies on chromophores with strong electron donor and acceptor groups connected by a π-conjugated system. While the title compound is not a complete chromophore itself, its aniline nitrogen can act as a donor group. It can be chemically modified to incorporate acceptor groups and extend conjugation, thereby forming a new NLO chromophore. The use of trifluoromethyl groups in NLO chromophores is a known strategy to enhance performance and thermal stability. mdpi.com

Monomers for Specialty Polymers: Fluorinated polymers, such as specialty polyimides and polyamides, are known for their exceptional thermal stability, chemical resistance, and low dielectric constants. These properties make them valuable in the aerospace and microelectronics industries. Such polymers are typically synthesized from fluorinated diamines and dianhydrides. acs.orgresearchgate.net Although this compound is a monoamine, it could be chemically converted into a diamine monomer. Alternatively, it could be used as an end-capping agent to control molecular weight or to introduce specific surface properties to a polymer chain. The synthesis of soluble and transparent aromatic polyamides from an unsymmetrical diamine containing trifluoromethyl groups highlights the effectiveness of using such fluorinated monomers to create high-performance polymers. mdpi.com The general polymerization of aniline derivatives to create conductive or functional polymers is also a well-established field, suggesting another potential application route. nih.govrsc.org

Table 2: Potential Applications in Materials Science
Material TypeRole of this compoundAnticipated Properties
Liquid CrystalsPrecursor to Schiff base mesogensModified dielectric anisotropy, controlled viscosity, stable nematic phases
Nonlinear Optical (NLO) MaterialsCore structure for building NLO chromophoresHigh thermal stability, large hyperpolarizability
Specialty Polymers (e.g., Polyimides)Precursor to monomers or as an end-capping agentLow dielectric constant, high thermal stability, enhanced solubility

Emerging Research Directions and Future Perspectives in N 3 Fluorobenzyl 2 Trifluoromethyl Aniline Chemistry

Integration with Flow Chemistry and Automated Synthesis Technologies

The synthesis of N-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline, typically achieved via reductive amination of 2-(trifluoromethyl)aniline (B126271) with 3-fluorobenzaldehyde (B1666160), is well-suited for adaptation to continuous flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety for exothermic reactions, and the potential for rapid library synthesis.

Flow chemistry can facilitate the precise control of reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for optimizing the formation of the imine intermediate and its subsequent reduction. durham.ac.ukuc.ptnih.gov Automated synthesis platforms, equipped with pre-packed reagent cartridges, could enable the high-throughput synthesis of analogues of this compound for structure-activity relationship studies. merckmillipore.comsigmaaldrich.com Such systems can perform a variety of reactions, including the crucial reductive amination step to form complex amines. merckmillipore.com The integration of in-line purification techniques would further streamline the synthetic process, allowing for the direct isolation of the desired product. nih.gov

Table 1: Potential Flow Chemistry and Automated Synthesis Parameters for this compound

ParameterPotential Advantage in Flow/Automated Systems
Reaction Time Precisely controlled to minimize byproduct formation.
Temperature Uniform heating/cooling to improve yield and selectivity.
Stoichiometry Accurate dosing of reagents for efficient conversion.
Work-up In-line extraction and purification for streamlined processing. durham.ac.uknih.gov

Exploration of Bio-Inspired Synthetic Routes (Non-Pharmacological Focus)

The pursuit of greener and more sustainable chemical processes has spurred interest in bio-inspired and biocatalytic synthetic methods. For a molecule like this compound, enzymatic catalysis offers a promising alternative to conventional chemical synthesis.

Nitroreductase enzymes, for instance, have been shown to be effective in the synthesis of anilines from nitroaromatic precursors under mild, aqueous conditions. nih.gov A potential bio-inspired route could involve the enzymatic reduction of a nitrated precursor to form the 2-(trifluoromethyl)aniline moiety. Furthermore, research into the aerobic oxidation of secondary amines using bio-inspired quinone catalysts could pave the way for novel transformations of the parent molecule. nih.gov While the enzymatic synthesis of polyanilines has been explored, the focus here would be on the controlled, selective synthesis of the small molecule itself. researchgate.net

Advanced Applications in Supramolecular Chemistry and Self-Assembly

The presence of both a trifluoromethyl group and a fluorine atom in this compound makes it an intriguing candidate for applications in supramolecular chemistry and materials science. Fluorine atoms are known to significantly influence intermolecular interactions, leading to unique self-assembly behaviors. nih.govresearchgate.net

The trifluoromethyl group, in particular, can participate in non-covalent interactions such as halogen bonding and hydrophobic interactions, which can drive the formation of ordered supramolecular structures. nih.govrsc.org Research in this area could explore how this compound and its derivatives self-assemble in solution and in the solid state. The interplay of hydrogen bonding from the secondary amine and the fluorine-specific interactions could lead to the formation of novel supramolecular polymers, gels, or liquid crystals. rsc.orgnih.gov

Table 2: Potential Supramolecular Interactions Involving this compound

Interaction TypeParticipating Functional Group(s)Potential Application
Hydrogen Bonding N-H group of the secondary amineFormation of chains or networks.
Halogen Bonding C-F bonds of the trifluoromethyl groupDirectional self-assembly.
π-π Stacking Aromatic ringsStabilization of assembled structures.
Hydrophobic Interactions Trifluoromethyl and fluorobenzyl groupsDriving force for aggregation in polar media. nih.govrsc.org

Development of Novel Catalytic Systems for Transformations of this compound

While the synthesis of this compound is established, the development of novel catalytic systems for its further transformation remains a fertile area for research. The secondary amine and the C-H bonds on the aromatic rings represent potential sites for catalytic functionalization.

For example, transition metal-catalyzed C-H activation could enable the direct introduction of new functional groups onto the aniline (B41778) or benzyl (B1604629) rings, providing access to a wide range of derivatives. acs.orgacs.orgrsc.org Nickel and photoredox dual catalysis has been shown to be effective for the site-selective α-arylation of trialkylamines, a strategy that could potentially be adapted. nih.gov Furthermore, new iron-catalyzed methods for the C-H amination of arenes could inspire novel approaches to synthesizing analogues. acs.org The development of catalysts for the selective N-alkylation or N-arylation of the secondary amine would also be of significant interest. scribd.com

Unexplored Reactivity Profiles and Synthetic Opportunities for this compound

The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity profile. Future research could focus on leveraging the electronic properties of the fluorinated rings and the reactivity of the secondary amine to develop novel synthetic transformations.

The trifluoromethyl group is a strong electron-withdrawing group, which influences the reactivity of the aniline ring. This could be exploited in reactions such as nucleophilic aromatic substitution or in directing electrophilic substitution to specific positions. The secondary amine can act as a nucleophile or, after deprotonation, as a powerful base or ligand. Its presence also allows for the possibility of intramolecular reactions, such as cyclizations, to form heterocyclic structures. A recent method for the trifluoromethylarylation of alkenes using anilines highlights the potential for novel reactivity patterns involving the aniline moiety. rsc.org

Q & A

Q. What are the recommended synthetic routes for preparing N-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline?

  • Methodological Answer : A common approach involves multi-step condensation and alkylation reactions. For example, trifluoromethyl-substituted aniline derivatives can be synthesized via condensation of acyl chlorides with fluorinated anilines, followed by alkylation. A related protocol (for structurally similar compounds) uses 2-fluoro-3-nitrobenzoyl chloride and 4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline in a condensation reaction, followed by reduction and alkylation steps to introduce the benzyl group . Optimization of reaction conditions (e.g., solvent choice, temperature) is critical to minimize by-products.

Q. How can NMR spectroscopy be used to confirm the structure of this compound?

  • Methodological Answer : Key NMR signals include:
  • ¹H NMR : Aromatic protons appear as complex splitting patterns (δ 6.8–7.5 ppm). The benzyl -CH₂- group typically shows a singlet or multiplet near δ 4.5–5.0 ppm.
  • ¹⁹F NMR : Distinct signals for CF₃ (δ -60 to -65 ppm) and aromatic fluorine (δ -110 to -115 ppm) .
  • ¹³C NMR : The trifluoromethyl carbon resonates near δ 125–130 ppm (q, J = 280–300 Hz). Compare with reference spectra of analogous compounds (e.g., N-(but-3-en-1-yl)-2-(trifluoromethyl)aniline ) .

Q. What safety precautions are necessary for handling fluorinated aniline derivatives?

  • Methodological Answer :
  • Storage : Store under inert atmosphere (argon/nitrogen) at -20°C to prevent decomposition .
  • Hazards : Fluorinated anilines may cause skin/eye irritation (H315/H319) and chronic toxicity (H372). Use fume hoods, nitrile gloves, and safety goggles.
  • Waste Disposal : Neutralize with dilute acid before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to tubulin?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with the α/β-tubulin heterodimer. Focus on the nitro-/trifluoromethyl binding site, which is critical for microtubule destabilization in related dinitroaniline compounds (e.g., trifluralin ) .
  • MD Simulations : Run molecular dynamics (GROMACS) to assess stability of ligand-tubulin complexes. Compare binding free energies (MM/PBSA) with experimental IC₅₀ values from tubulin polymerization assays .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on the aniline ring?

  • Methodological Answer :
  • Directing Groups : The trifluoromethyl group (-CF₃) acts as a meta-director. To achieve para-substitution, introduce a temporary directing group (e.g., -B(OH)₂ via Suzuki coupling) .
  • Catalytic Systems : Use Pd/Cu-catalyzed cross-coupling reactions for selective functionalization. For example, 2-(5-bromopyrazin-2-yl)-4-(trifluoromethyl)aniline was synthesized via palladium-catalyzed cyanation .

Q. How can contradictory data on biological activity be resolved for fluorinated aniline derivatives?

  • Methodological Answer :
  • Assay Validation : Compare results across multiple assays (e.g., tubulin polymerization inhibition vs. cytotoxicity in HeLa cells). For instance, dinitroanilines show species-specific activity—active in plant tubulin but not mammalian .
  • Metabolite Profiling : Identify active metabolites (e.g., desmethyl-broflanilide acts as a GABA receptor antagonist, while the parent compound may lack this activity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.